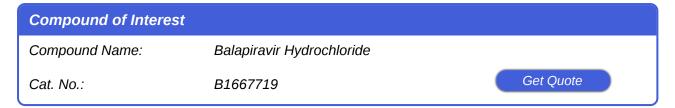


Structural analysis of Balapiravir Hydrochloride and its active metabolites

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An In-depth Technical Guide to the Structural Analysis of **Balapiravir Hydrochloride** and Its Active Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balapiravir (also known as R-1626 or Ro 4588161) is an investigational oral prodrug of a potent nucleoside analog inhibitor.[1][2] Initially developed for the treatment of Hepatitis C Virus (HCV), it was later studied for other RNA viruses like Dengue virus (DENV).[3][4] This document provides a comprehensive overview of the structural characteristics of **Balapiravir Hydrochloride** and its sequential active metabolites. It details the metabolic activation pathway, mechanism of action, and summarizes key quantitative data from preclinical and clinical studies.

Chemical Structure and Properties

Balapiravir is the 2',3',5'-tri-isobutyryl ester prodrug of 4'-azidocytidine.[3] This esterification significantly enhances the molecule's bioavailability after oral administration.[3] The hydrochloride salt form is typically used for formulation purposes.

Table 1: Physicochemical Properties of Balapiravir



Property	Value	Reference
Chemical Formula	C21H30N6O8	[2][5]
Molar Mass	494.505 g⋅mol ⁻¹	[2]
Synonyms	R-1626, Ro 4588161	[1][6]
Chemical Class	Glycosylamine, Nucleoside Analog	[5]

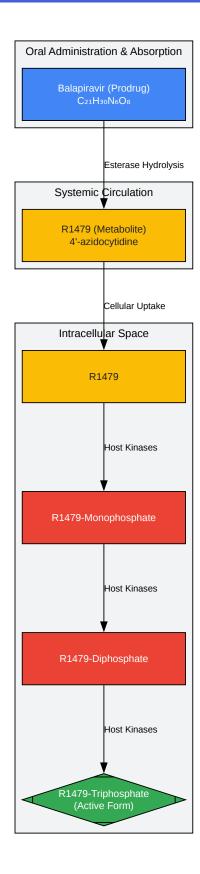
| IUPAC Name | [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-azido-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate |[2] |

Metabolic Activation Pathway

The antiviral activity of Balapiravir is dependent on its intracellular conversion into the active triphosphate form. This multi-step process is crucial for its therapeutic effect.

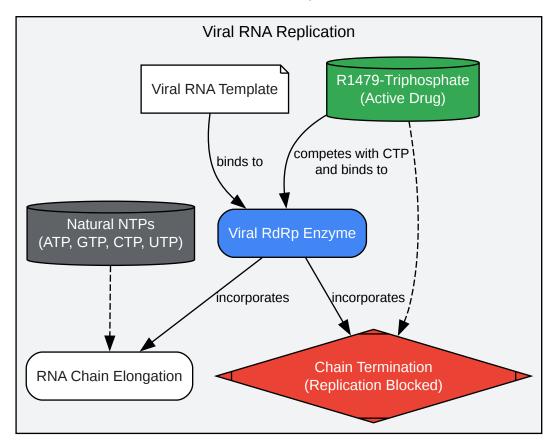
- Step 1: Conversion to R1479: Following oral absorption, the ester moieties of Balapiravir are rapidly cleaved by cellular esterases in the gastrointestinal tract and liver. This hydrolysis yields the primary circulating metabolite, R1479 (4'-azidocytidine).[3][7]
- Step 2: Phosphorylation Cascade: Once R1479 enters target cells, it is sequentially
 phosphorylated by host cellular kinases. This cascade converts the nucleoside analog first
 into its monophosphate, then diphosphate, and finally into the pharmacologically active
 R1479 triphosphate.[7][8]



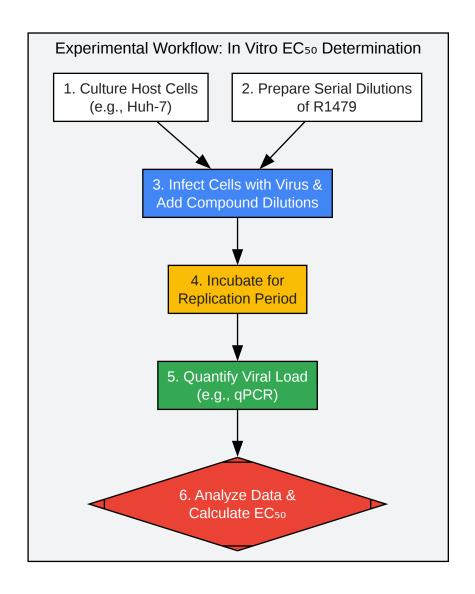




Mechanism of RdRp Inhibition







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